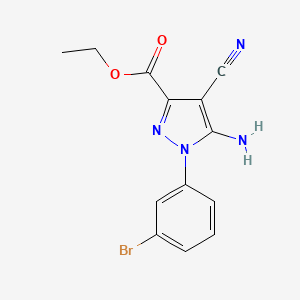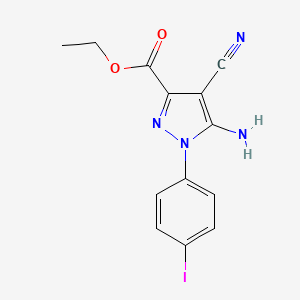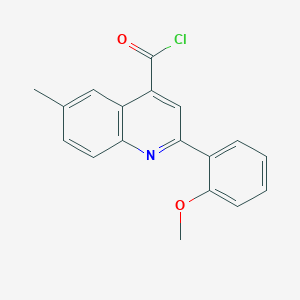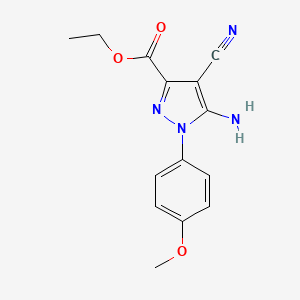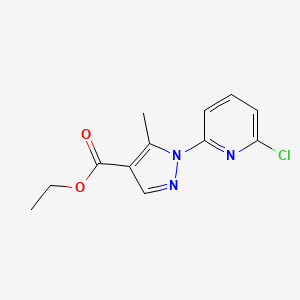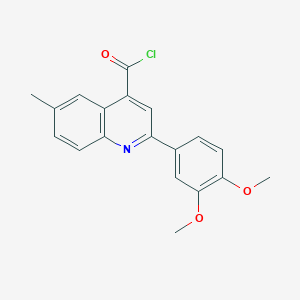
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” are not available in the search results .Applications De Recherche Scientifique
Molecular Synthesis and Characterization
- Okmanov et al. (2019) synthesized a molecular salt involving a related compound, demonstrating the use of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in molecular synthesis and the formation of specific conformations in crystal structures (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Organic Compound Formation
- Zinchenko et al. (2009) investigated the reaction of a similar compound, leading to the formation of various organic compounds. This highlights the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in facilitating diverse chemical reactions (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Derivative Formation
- The research by Fujii et al. (1971) on the by-product formation in the reaction of a related compound suggests the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in derivative formation processes (Fujii, Ueno, & Mitsukuchi, 1971).
Reactivity Studies
- Phillips and Castle (1980) used a similar compound to prepare various derivatives, demonstrating the compound's reactivity and its application in the synthesis of complex organic structures (Phillips & Castle, 1980).
Fluorescence Derivatization
- Yoshida et al. (1992) found a related compound to be an effective fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating potential applications in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Biopharmaceutical Characterization
- Czyrski et al. (2011) characterized new papaverine decomposition products involving a similar compound, highlighting its relevance in biopharmaceutical research (Czyrski, Hermann, Rubiś, Rybczyńska, & Sledz, 2011).
Synthesis of Novel Compounds
- Aghekyan et al. (2009) utilized a similar compound in the synthesis of novel derivatives, showcasing its utility in the creation of new chemical entities (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Orientations Futures
The future directions for research on “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” could include further exploration of its synthesis, characterization, and potential applications. For instance, a related compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized and identified as a potential therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-4-6-15-13(8-11)14(19(20)22)10-16(21-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADUXQPLHBJHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



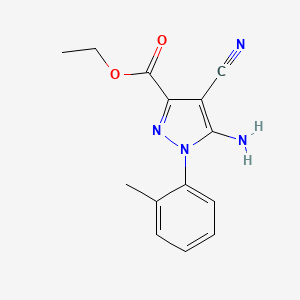

![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)

